molecular formula H4N2 B089299 1,1,2,2-Tetradeuteriohydrazine CAS No. 13762-95-3

1,1,2,2-Tetradeuteriohydrazine

Cat. No. B089299
CAS RN: 13762-95-3
M. Wt: 36.07 g/mol
InChI Key: OAKJQQAXSVQMHS-JBISRTOLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE029358

Procedure details

The starting material, 4-methyl-2-imidazolin-2-ylhydrazine hydrochloride, is prepared as follows: 4-methylimidazolidin-2-thione and methyl iodide react in refluxing ethanol to give 4-methyl-2-methylthio-2-imidazoline hydroiodide, which upon treatment with hydrazine in boiling ethanol yields 4-methyl-2-imidazolin-2-ylhydrazine hydroiodide. Subsequent treatment with silver chloride in aqueous or ethanol solution then gives the hydrochloride salt melting at 128°-130° C.
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([NH:8][NH2:9])=[N:4]1.CC1CN[C:13](=[S:16])N1.C[I:18]>C(O)C>[IH:18].[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([S:16][CH3:13])=[N:4]1.[NH2:8][NH2:9] |f:0.1,5.6|

Inputs

Step One
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1N=C(NC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NC(NC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CC1N=C(NC1)SC
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The starting material, 4-methyl-2-imidazolin-2-ylhydrazine hydrochloride, is prepared as follows: 4-methylimidazolidin-2-thione and methyl iodide react in refluxing ethanol to give 4-methyl-2-methylthio-2-imidazoline hydroiodide, which upon treatment with hydrazine in boiling ethanol yields 4-methyl-2-imidazolin-2-ylhydrazine hydroiodide. Subsequent treatment with silver chloride in aqueous or ethanol solution then gives the hydrochloride salt melting at 128°-130° C.
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([NH:8][NH2:9])=[N:4]1.CC1CN[C:13](=[S:16])N1.C[I:18]>C(O)C>[IH:18].[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([S:16][CH3:13])=[N:4]1.[NH2:8][NH2:9] |f:0.1,5.6|

Inputs

Step One
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1N=C(NC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NC(NC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CC1N=C(NC1)SC
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE029358

Procedure details

The starting material, 4-methyl-2-imidazolin-2-ylhydrazine hydrochloride, is prepared as follows: 4-methylimidazolidin-2-thione and methyl iodide react in refluxing ethanol to give 4-methyl-2-methylthio-2-imidazoline hydroiodide, which upon treatment with hydrazine in boiling ethanol yields 4-methyl-2-imidazolin-2-ylhydrazine hydroiodide. Subsequent treatment with silver chloride in aqueous or ethanol solution then gives the hydrochloride salt melting at 128°-130° C.
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([NH:8][NH2:9])=[N:4]1.CC1CN[C:13](=[S:16])N1.C[I:18]>C(O)C>[IH:18].[CH3:2][CH:3]1[CH2:7][NH:6][C:5]([S:16][CH3:13])=[N:4]1.[NH2:8][NH2:9] |f:0.1,5.6|

Inputs

Step One
Name
4-methyl-2-imidazolin-2-ylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1N=C(NC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NC(NC1)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
I.CC1N=C(NC1)SC
Name
Type
product
Smiles
NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.